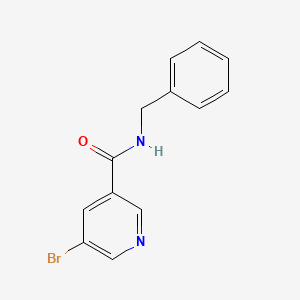

N-benzyl-5-bromonicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-5-bromopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-12-6-11(8-15-9-12)13(17)16-7-10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVYYGDKDNYJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356865 | |

| Record name | N-benzyl-5-bromonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303031-43-8 | |

| Record name | N-benzyl-5-bromonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Benzyl-5-bromonicotinamide: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Novel Nicotinamide Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring, a core component of the essential vitamin B3 (niacin), continues to be a privileged scaffold. Its derivatives have yielded a multitude of therapeutic agents across various disease areas. This guide focuses on a specific, yet underexplored, member of this family: N-benzyl-5-bromonicotinamide. While direct, extensive research on this particular molecule is nascent, its structural motifs—the N-benzyl group and the 5-bromopyridine core—are present in compounds with significant biological activities. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, aiming to illuminate the potential of this compound. We will delve into its fundamental properties, propose a robust synthetic route, and, by drawing logical inferences from structurally related compounds, explore its potential as an inhibitor of key cellular enzymes such as Poly (ADP-ribose) polymerase (PARP) and nicotinamide phosphoribosyltransferase (NAMPT). This guide is designed not as a mere compilation of existing data, but as a forward-looking manual to inspire and direct future research into this promising molecule.

Core Molecular Attributes of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its development as a potential therapeutic agent.

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C₁₃H₁₁BrN₂O and a molecular weight of approximately 291.14 g/mol [1][2].

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁BrN₂O | [1][2] |

| Molecular Weight | 291.148 g/mol | [1] |

| CAS Number | 303031-43-8 | [2] |

| Predicted Boiling Point | 450.4 ± 40.0 °C | [3] |

| Predicted Density | 1.456 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 13.94 ± 0.46 | [3] |

These predicted values suggest a compound with good thermal stability and a specific density that is useful for formulation considerations. The predicted pKa indicates that the amide proton is weakly acidic.

Structural Features and Their Implications

The structure of this compound is characterized by three key components:

-

The Nicotinamide Core: This pyridine-based scaffold is a well-established pharmacophore. Its presence in NAD⁺, a critical coenzyme in cellular metabolism, makes it a key interaction motif for a variety of enzymes.

-

The 5-Bromo Substituent: The bromine atom at the 5-position of the pyridine ring significantly influences the electronic properties of the ring and provides a handle for further synthetic modifications through cross-coupling reactions.

-

The N-Benzyl Group: The addition of a benzyl group to the amide nitrogen introduces a bulky, hydrophobic moiety. This can enhance binding to protein targets through hydrophobic and π-π stacking interactions.

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Pathway

The most straightforward approach involves a two-step process: activation of the carboxylic acid of 5-bromonicotinic acid, followed by amidation with benzylamine.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of N-benzyl-5-bromonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-5-bromonicotinamide is a halogenated pyridine derivative belonging to the broader class of nicotinamides, compounds of significant interest in medicinal chemistry and drug discovery. The nicotinamide scaffold, a fundamental component of the coenzyme NAD+, is a privileged structure in the design of various therapeutic agents. The introduction of a bromine atom at the 5-position of the pyridine ring and a benzyl group on the amide nitrogen offers opportunities for further chemical modification and exploration of structure-activity relationships (SAR). The bromine atom can serve as a handle for cross-coupling reactions, enabling the synthesis of more complex molecular architectures, while the N-benzyl group can influence the compound's pharmacokinetic and pharmacodynamic properties.[1][2]

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of this compound, designed to equip researchers and drug development professionals with the necessary knowledge to synthesize and validate this compound for further investigation.

Chemical Structure and Properties

This compound possesses a molecular formula of C₁₃H₁₁BrN₂O and a molecular weight of approximately 291.14 g/mol .[1][2] The molecule consists of a central pyridine ring substituted with a bromine atom at the 5-position and a carboxamide group at the 3-position. The nitrogen atom of the amide is, in turn, substituted with a benzyl group.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁BrN₂O | [1][2] |

| Molecular Weight | 291.14 g/mol | [1][2] |

| CAS Number | 303031-43-8 | [1] |

The presence of the pyridine nitrogen, the amide linkage, the bromine atom, and the aromatic benzyl ring imparts a unique combination of electronic and steric properties to the molecule, influencing its reactivity, solubility, and potential biological interactions.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the activation of 5-bromonicotinic acid followed by amidation with benzylamine. This approach ensures high yields and purity of the final product.

Part 1: Synthesis of the Intermediate: 5-Bromonicotinoyl chloride

The initial and critical step in the synthesis is the conversion of the carboxylic acid group of 5-bromonicotinic acid into a more reactive acyl chloride. This is a standard transformation in organic synthesis, and the use of thionyl chloride (SOCl₂) is a common and effective method.[3][4][5]

Reaction Scheme:

Figure 2: Synthesis of this compound.

Experimental Protocol:

Materials:

-

Crude 5-bromonicotinoyl chloride

-

Benzylamine

-

Triethylamine or pyridine (as a base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Separatory funnel

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Dissolve benzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Dissolve the crude 5-bromonicotinoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled benzylamine solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

-

Base: The use of a base like triethylamine is crucial to neutralize the HCl gas that is formed as a byproduct of the reaction. This prevents the protonation of the benzylamine, which would render it non-nucleophilic.

-

Low Temperature Addition: Adding the acyl chloride at 0°C helps to control the exothermic reaction and minimize the formation of side products.

-

Aqueous Workup: The series of aqueous washes removes the triethylamine hydrochloride salt, any remaining unreacted starting materials, and other water-soluble impurities.

-

Chromatographic Purification: Silica gel chromatography is a standard and effective method for purifying organic compounds, separating the desired product from any non-polar or highly polar impurities.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectral data based on the compound's structure and data from analogous compounds. [6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR):

-

Aromatic Protons (Pyridine Ring): Three distinct signals are expected in the aromatic region, corresponding to the protons on the pyridine ring. Due to the electronegativity of the nitrogen and bromine atoms, these protons will appear downfield.

-

Aromatic Protons (Benzyl Ring): A multiplet corresponding to the five protons of the benzyl group's phenyl ring is expected in the aromatic region.

-

Methylene Protons (-CH₂-): A doublet is anticipated for the two protons of the methylene bridge between the nitrogen and the phenyl group, which will show coupling to the amide proton.

-

Amide Proton (-NH-): A triplet or a broad singlet is expected for the amide proton, the chemical shift of which can be concentration and solvent dependent.

13C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): A signal in the downfield region (typically ~165-175 ppm) corresponding to the amide carbonyl carbon.

-

Aromatic Carbons (Pyridine and Benzyl Rings): Multiple signals in the aromatic region (typically ~120-155 ppm) corresponding to the carbon atoms of the pyridine and benzyl rings. The carbon attached to the bromine atom will be significantly shifted.

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region (typically ~40-50 ppm) for the methylene carbon.

Infrared (IR) Spectroscopy

-

N-H Stretch: A characteristic absorption band around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

-

C=O Stretch: A strong absorption band around 1650 cm⁻¹ corresponding to the amide carbonyl (C=O) stretching vibration.

-

C-N Stretch: An absorption band in the region of 1550-1510 cm⁻¹ for the C-N stretching vibration.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

-

C-Br Stretch: An absorption band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (291.14 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) will be observed for the molecular ion and any bromine-containing fragments.

Potential Applications and Future Directions

While specific biological activity data for this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several potential areas for investigation. Nicotinamide derivatives are known to be involved in a wide range of biological processes and have been explored as inhibitors of various enzymes. [1]The N-benzyl moiety is also a common feature in many biologically active compounds.

Potential research avenues for this compound could include its evaluation as:

-

An inhibitor of enzymes that utilize NAD+, such as sirtuins or PARPs.

-

A scaffold for the development of novel kinase inhibitors.

-

A lead compound in the discovery of new antibacterial or antifungal agents.

The bromine atom provides a convenient point for further synthetic elaboration via cross-coupling reactions, allowing for the creation of a library of analogues for SAR studies.

Conclusion

This technical guide has outlined the chemical structure and a reliable synthetic route for the preparation of this compound. The detailed experimental protocols for the synthesis of the acyl chloride intermediate and the final amide coupling provide a clear and reproducible methodology for researchers. Furthermore, the expected analytical characterization data will serve as a crucial reference for the validation of the synthesized compound. The versatile structure of this compound makes it an attractive target for further investigation in the fields of medicinal chemistry and drug discovery.

References

-

Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. ResearchGate. Available at: [Link]

- Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.

-

Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

Chemdad. N-Benzyl-5-bromo-nicotinamide. Available at: [Link]

-

SpectraBase. N-Benzyl-5-bromopyrimidin-2-amine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Kouznetsov, V. V., et al. Simple Preparation of New Potential Bioactive Nitrogen-Containing Molecules and Their Spectroscopy Analysis. ResearchGate. Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central (PMC). Available at: [Link]

-

DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Available at: [Link]

-

Chem 117 Reference Spectra Spring 2011. 1H, 13C NMR data taken from: Silverstein, Robert M.. Available at: [Link]

-

MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available at: [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]

Sources

A Mechanistic Review of N-benzyl-5-bromonicotinamide: An Inquiry into its Potential Pharmacological Actions

Abstract: N-benzyl-5-bromonicotinamide is a synthetic compound featuring a core nicotinamide scaffold, a versatile pharmacophore in drug discovery. While direct mechanistic studies on this specific molecule are not extensively available in current literature, its structural components—the nicotinamide ring, the N-benzyl group, and the bromine substituent—are well-characterized in numerous biologically active agents. This technical guide provides an in-depth analysis of the potential mechanisms of action of this compound by examining the established pharmacological roles of its constituent moieties. We will explore potential cellular targets and signaling pathways based on structure-activity relationships of analogous compounds, offering a scientifically grounded framework for future research and development.

Introduction: Deconstructing this compound for Mechanistic Insights

This compound is a molecule of interest in medicinal chemistry, yet its precise biological function remains to be fully elucidated. The strategic combination of a nicotinamide core, an N-benzyl substitution, and a bromine atom suggests a potential for multifaceted pharmacological activity. This guide will dissect the molecule to propose putative mechanisms of action, drawing upon the extensive body of research on related compounds. Our approach is to build a predictive mechanistic profile that can guide future experimental validation.

The core of our analysis rests on three fundamental questions:

-

What are the known biological roles of the nicotinamide scaffold ?

-

How does the N-benzyl group typically influence the activity of pharmacologically active molecules?

-

What is the significance of bromine substitution in modulating the properties of bioactive compounds?

By addressing these questions, we can construct a logical and evidence-based hypothesis for the mechanism of action of this compound.

The Nicotinamide Scaffold: A Hub of Cellular Regulation

The nicotinamide moiety is a cornerstone of cellular metabolism and signaling. As the amide form of vitamin B3, it is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] NAD+ is a critical player in a vast array of cellular processes, including:

-

Cellular Respiration and Energy Metabolism: NAD+ is a key electron carrier in redox reactions, fundamental for the production of ATP.[1]

-

DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes crucial for repairing DNA damage.[3][4]

-

Transcriptional Regulation: Sirtuins, a class of NAD+-dependent deacetylases, modulate gene expression by modifying histones and other proteins.[5]

Given these fundamental roles, compounds incorporating a nicotinamide scaffold have the potential to influence a wide range of cellular pathways. Nicotinamide itself exhibits anti-inflammatory, antioxidant, and photoprotective properties.[4] Furthermore, various nicotinamide derivatives have been developed as inhibitors of specific enzymes, highlighting the potential for this scaffold to be tailored for selective therapeutic intervention.

The N-benzyl Group: Enhancing Bioavailability and Target Interaction

The incorporation of an N-benzyl group is a well-established strategy in drug design to enhance the therapeutic potential of a lead compound.[6][7] This lipophilic moiety can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

Key contributions of the N-benzyl group include:

-

Increased Lipophilicity: This can improve the ability of a compound to cross cellular membranes and enhance its oral bioavailability.[7]

-

Enhanced Target Binding: The benzyl group can engage in various non-covalent interactions with biological targets, such as hydrophobic and cation-π interactions, thereby increasing binding affinity and potency.[6]

-

Modulation of Specificity: The steric bulk and electronic properties of the benzyl ring can be fine-tuned to achieve selective inhibition of a particular target.

The N-benzyl motif is present in a variety of approved drugs and clinical candidates, underscoring its importance in medicinal chemistry.[6] Its presence in this compound suggests a design aimed at improving cellular uptake and target engagement.

The Role of Bromine Substitution: A Tool for Pharmacological Optimization

Halogenation, particularly with bromine, is a common tactic in medicinal chemistry to modulate the physicochemical and pharmacological properties of a drug candidate.[8][9] The introduction of a bromine atom can have several profound effects:

-

Modulation of Lipophilicity: Bromine can increase a compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[10]

-

"Heavy Atom" Effect: The presence of a heavy atom like bromine can alter the photophysical properties of a molecule, which can be relevant for certain applications.[10]

-

Enhanced Binding Interactions: Bromine can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its target protein.

The 5-position of the nicotinamide ring is a common site for substitution, and the presence of a bromine atom at this position in this compound is likely a deliberate design choice to optimize its biological activity.

Postulated Mechanisms of Action: A Synthesis of Structural Insights

Based on the analysis of its structural components, we can propose several plausible, yet unproven, mechanisms of action for this compound. These hypotheses provide a roadmap for future experimental investigation.

Enzyme Inhibition

The nicotinamide scaffold is a known feature of many enzyme inhibitors. Therefore, it is highly probable that this compound functions by inhibiting one or more enzymes. Potential targets could include:

-

Poly(ADP-ribose) Polymerases (PARPs): Given that nicotinamide itself is an inhibitor of PARP-1, this compound may also exhibit PARP inhibitory activity, which could have implications for cancer therapy and inflammatory diseases.[3][4]

-

Sirtuins: As NAD+-dependent enzymes, sirtuins are another potential class of targets. Inhibition of specific sirtuins has been explored for various therapeutic applications.[5]

-

Other NAD+-Utilizing Enzymes: The broad family of enzymes that utilize NAD+ as a cofactor or substrate could be susceptible to inhibition by a nicotinamide mimetic.

The N-benzyl and 5-bromo substitutions would likely play a role in determining the potency and selectivity of enzyme inhibition.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human PARP-1.

-

Materials: Recombinant human PARP-1, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, colorimetric substrate (e.g., TMB), this compound, and a known PARP-1 inhibitor (e.g., olaparib) as a positive control.

-

Procedure:

-

Coat a 96-well plate with histone.

-

Add a reaction mixture containing PARP-1, activated DNA, and varying concentrations of this compound or the positive control.

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Incubate to allow for poly(ADP-ribosyl)ation of the histone.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP and incubate to bind to the biotinylated ADP-ribose chains.

-

Wash the plate again.

-

Add the colorimetric substrate and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Plot the percentage of PARP-1 activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Anticancer Activity

The combination of an enzyme-inhibiting scaffold with moieties known to enhance cellular penetration and target interaction suggests a potential for anticancer activity. Several lines of reasoning support this hypothesis:

-

PARP Inhibition: As mentioned, PARP inhibitors are a class of anticancer drugs.

-

Anti-proliferative Effects: Many nicotinamide derivatives have demonstrated anti-proliferative effects in cancer cell lines.

-

Induction of Apoptosis: The N-benzyl group is found in compounds that can induce apoptosis in cancer cells.

Experimental Protocol: Cell Viability Assay in Cancer Cell Lines

-

Objective: To assess the cytotoxic effect of this compound on various human cancer cell lines.

-

Materials: Human cancer cell lines (e.g., breast, lung, colon), cell culture medium, fetal bovine serum, penicillin-streptomycin, this compound, a standard chemotherapeutic agent (e.g., doxorubicin) as a positive control, and a cell viability reagent (e.g., MTT, resazurin).

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or the positive control for a specified period (e.g., 24, 48, 72 hours).

-

Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine the number of viable cells.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the drug concentration to determine the IC50 value.

Modulation of Signaling Pathways

Beyond direct enzyme inhibition, this compound could modulate intracellular signaling pathways.

Caption: Putative mechanisms of this compound.

The anti-inflammatory properties of nicotinamide suggest that this compound could modulate inflammatory signaling pathways such as NF-κB or MAPK pathways.[11]

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally defined, a thorough analysis of its structural components provides a strong foundation for postulating its biological activities. The nicotinamide scaffold suggests an interaction with NAD+-dependent processes, the N-benzyl group points towards enhanced cellular activity, and the bromine substituent indicates an optimization of its pharmacological profile.

The most plausible mechanisms of action for this compound include enzyme inhibition (particularly of PARP or sirtuins) and anticancer activity through the induction of apoptosis and inhibition of proliferation. Future research should focus on a systematic screening of this compound against a panel of enzymes and cancer cell lines to validate these hypotheses. Elucidating the definitive mechanism of action will be crucial for the potential development of this compound as a therapeutic agent.

References

-

Title: N-Benzyl piperidine Fragment in Drug Discovery. Source: PubMed. URL: [Link]

-

Title: N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure–activity relationships and X-ray crystallographic studies. Source: ResearchGate. URL: [Link]

-

Title: Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Source: PMC. URL: [Link]

-

Title: Nicotinamide and its Pharmacological Properties for Clinical Therapy. Source: ResearchGate. URL: [Link]

-

Title: Nicotinamide. Source: Wikipedia. URL: [Link]

-

Title: Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Source: MDPI. URL: [Link]

-

Title: Mechanistic Insights into the Multiple Functions of Niacinamide: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products. Source: PMC. URL: [Link]

-

Title: Nicotinamide: Mechanism of action and indications in dermatology. Source: Indian Journal of Dermatology, Venereology and Leprology. URL: [Link]

-

Title: Brominated extracts as source of bioactive compounds. Source: PubMed. URL: [Link]

-

Title: Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. Source: ResearchGate. URL: [Link]

-

Title: The Influence of Nicotinamide on Health and Disease in the Central Nervous System. Source: PMC. URL: [Link]

-

Title: 25-NB. Source: Wikipedia. URL: [Link]

-

Title: NAD+ metabolism and its roles in cellular processes during ageing. Source: PMC. URL: [Link]

-

Title: Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives. Source: MDPI. URL: [Link]

-

Title: Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Source: NIH. URL: [Link]

-

Title: N-Benzyl-5-bromo-nicotinamide. Source: Chemdad. URL: [Link]

-

Title: N-Benzyl arylamide derivatives as novel and potent tubulin polymerization inhibitors against gastric cancers: Design, structure–activity relationships and biological evaluations. Source: ResearchGate. URL: [Link]

-

Title: Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. Source: ResearchGate. URL: [Link]

-

Title: Bromine is an essential trace element for assembly of collagen IV scaffolds in tissue development and architecture. Source: PubMed Central. URL: [Link]

-

Title: Effect of bromine substituent on optical properties of aryl compounds. Source: ResearchGate. URL: [Link]

-

Title: The Effect of Bromine and Iodine on the Plant Growth, Phytochemical Composition and Antioxidant Capacity of Dandelion (Taraxacum officinale F.H. Wiggers Coll.) Plants. Source: PMC. URL: [Link]

Sources

- 1. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nicotinamide - Wikipedia [en.wikipedia.org]

- 4. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 5. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Brominated extracts as source of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Investigation of N-benzyl-5-bromonicotinamide and its Implications for NAD+ Metabolism

Foreword

Nicotinamide Adenine Dinucleotide (NAD+) is more than a simple cofactor for redox reactions; it is a critical signaling molecule and a rate-limiting substrate for enzymes that govern cellular health, from DNA repair to metabolic regulation.[1] The age-associated decline in NAD+ levels has been identified as a key driver of mitochondrial dysfunction and a hallmark of numerous metabolic and age-related diseases.[2][3][4] Consequently, strategies to bolster the cellular NAD+ pool are at the forefront of therapeutic development. Among the primary consumers of NAD+ in mammalian tissues is the ectoenzyme CD38.[5][6] Its role as the principal NADase makes it a high-value target for pharmacological intervention. This guide provides a technical framework for investigating compounds aimed at modulating NAD+ metabolism through CD38 inhibition, using N-benzyl-5-bromonicotinamide as a representative chemical scaffold. We will delve into the mechanistic rationale, present validated experimental protocols, and offer insights into the causality behind methodological choices, equipping researchers with the knowledge to rigorously evaluate novel therapeutic candidates in this space.

Part 1: The NAD+ Landscape and the Central Role of CD38

NAD+ is a cornerstone of cellular bioenergetics and signaling.[7] Its homeostasis is maintained by a delicate balance between synthesis and consumption.

-

Synthesis Pathways: NAD+ is generated through three main pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid (NA), and, most prominently in mammals, the salvage pathway which recycles nicotinamide (NAM).[3][8]

-

Consumption Pathways: NAD+ is consumed by three major classes of enzymes:

-

Sirtuins (SIRTs): NAD+-dependent deacetylases that regulate gene expression, metabolism, and stress responses.[9]

-

Poly(ADP-ribose) Polymerases (PARPs): Primarily involved in DNA repair and genome integrity.[3]

-

NAD+ Glycohydrolases (NADases): With CD38 being the most significant contributor to NAD+ degradation in mammalian cells.[2][5][6]

-

During aging and in various pathological states, the activity of NAD+-consuming enzymes, particularly CD38, increases, leading to a progressive decline in tissue NAD+ levels.[2][10] This depletion impairs the function of other NAD+-dependent enzymes like sirtuins, creating a cascade of mitochondrial dysfunction, reduced DNA repair, and metabolic decline.[2] Therefore, inhibiting the primary driver of this decline, CD38, presents a direct and potent strategy to restore NAD+ homeostasis.[11]

While this compound serves as a structural exemplar, other small molecule inhibitors have been well-characterized and provide a benchmark for potency.

| Inhibitor | Target | Type | IC50 (Human) | IC50 (Mouse) | Reference |

| Compound 78c | CD38 | Small Molecule | 7.3 nM | 1.9 nM | [12] |

| Apigenin | CD38 | Flavonoid | ~34.8 µM | - | [3] |

| Isatuximab | CD38 | Monoclonal Ab | Potent Inhibitor | - | [13][14] |

| Daratumumab | CD38 | Monoclonal Ab | Partial Inhibitor | - | [13][14] |

| Quercetin | CD38 | Flavonoid | Weak Inhibitor | - |

Part 3: Methodologies for a Self-Validating Investigative Workflow

To rigorously assess a potential CD38 inhibitor like this compound, a multi-step, self-validating workflow is essential. This process begins with direct enzymatic assays, moves to cellular models to confirm target engagement and mechanism, and culminates in in vivo studies to evaluate physiological efficacy.

Protocol 1: In Vitro CD38 Hydrolase Activity Assay (Fluorometric)

This protocol measures the NADase activity of CD38 by monitoring the conversion of a non-fluorescent substrate to a highly fluorescent product. It is the foundational experiment to determine the direct inhibitory potential and potency (IC50) of a test compound.

Causality: We use a fluorescence-based assay for its high sensitivity and suitability for high-throughput screening. Using recombinant human CD38 ensures that the observed inhibition is a direct effect on the enzyme, ruling out confounding cellular factors.

Materials:

-

Recombinant Human CD38 Enzyme

-

CD38 substrate (e.g., 1,N6-Ethenonicotinamide Adenine Dinucleotide, ε-NAD) [15]* Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl2, 0.01% Brij-35 * Test Compound (e.g., this compound) dissolved in DMSO

-

Known CD38 inhibitor as positive control (e.g., Compound 78c) [15]* Black, flat-bottom 96-well plates

-

Fluorescence plate reader (Ex/Em = ~300/410 nm for ε-NAD products) Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a serial dilution of the test compound in Assay Buffer. The final DMSO concentration in the well should be kept constant and low (<1%).

-

Plate Setup: To each well of the 96-well plate, add:

-

50 µL of Assay Buffer.

-

10 µL of the test compound dilution (or DMSO for vehicle control).

-

10 µL of positive control inhibitor.

-

-

Enzyme Addition: Prepare a working solution of recombinant CD38 in Assay Buffer. Add 10 µL of the enzyme solution to each well, except for the "no enzyme" blank wells.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Prepare a working solution of the ε-NAD substrate in Assay Buffer. Add 20 µL of the substrate solution to all wells to start the reaction. The final volume is 100 µL.

-

Kinetic Reading: Immediately place the plate in a pre-warmed (30°C) fluorescence plate reader. Measure the fluorescence intensity every 1-2 minutes for 60-90 minutes.

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cellular NAD+/NADH Quantification by LC-MS/MS

This protocol is the gold standard for accurately measuring NAD+ and NADH levels within cells. [16][17]It confirms that the inhibitor not only hits its target but also produces the desired biological outcome: an increase in the cellular NAD+ pool.

Causality: We use differential extraction methods (acidic for NAD+, basic for NADH) because NAD+ is stable in acid but degrades in base, while NADH is stable in base but degrades in acid. This selective extraction is critical for accuracy. LC-MS/MS provides unparalleled specificity and sensitivity by separating metabolites chromatographically and identifying them by their unique mass-to-charge ratio. [16][18] Materials:

-

Cultured cells (e.g., HEK293, primary immune cells)

-

Test Compound

-

Extraction Buffers:

-

Acidic: 0.5 M Perchloric Acid (PCA)

-

Basic: 0.5 M KOH containing 10 mM TCEP (Tris(2-carboxyethyl)phosphine)

-

-

Neutralization Buffer: 3 M K2CO3 in 1.5 M Tris-HCl

-

LC-MS/MS system with a C18 column

Procedure:

-

Cell Culture and Treatment: Plate cells to achieve ~80-90% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the IC50) for a specified time (e.g., 6-24 hours).

-

Harvesting: Aspirate the media and wash the cells twice with ice-cold PBS.

-

Metabolite Extraction:

-

For each sample, prepare two separate cell plates/pellets.

-

For NAD+: Add 200 µL of ice-cold acidic extraction buffer. Scrape the cells, collect the lysate, and incubate on ice for 15 minutes.

-

For NADH: Add 200 µL of ice-cold basic extraction buffer. Scrape, collect, and incubate on ice for 15 minutes.

-

-

Centrifugation: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

Neutralization: Carefully transfer the supernatant to a new tube.

-

Acidic Extract (NAD+): Neutralize by adding the Neutralization Buffer dropwise until the pH is ~7.0.

-

Basic Extract (NADH): Neutralize using an appropriate acid (e.g., HCl).

-

-

Final Spin: Centrifuge again at 14,000 x g for 5 minutes at 4°C to remove any precipitate formed during neutralization.

-

LC-MS/MS Analysis: Transfer the final supernatant to autosampler vials. Inject the samples onto the LC-MS/MS system. Use a standard curve prepared with known concentrations of NAD+ and NADH to quantify the absolute amounts in the samples.

-

Data Analysis: Normalize the quantified NAD+ and NADH amounts to the total protein content or cell number of the original sample. Calculate the NAD+/NADH ratio.

Part 4: Conclusion and Future Directions

The methodical investigation of CD38 inhibitors, exemplified by scaffolds like this compound, holds immense promise for developing therapies that combat the metabolic decline associated with aging. The workflow presented here provides a robust, self-validating framework to move from initial enzymatic screening to meaningful physiological assessment. By confirming direct target inhibition, demonstrating the intended cellular mechanism of NAD+ elevation, and finally, validating therapeutic efficacy in relevant in vivo models, researchers can build a compelling case for clinical translation.

Future work in this field will likely focus on developing inhibitors with improved oral bioavailability and tissue-specific targeting. Furthermore, exploring the synergistic effects of CD38 inhibitors with NAD+ precursors (e.g., Nicotinamide Riboside) could unlock even more potent therapeutic strategies to restore and maintain cellular health and vitality. [19]

References

- Chini, E. N., Chini, C. C. S., et al. (2018). The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases. Trends in Pharmacological Sciences.

- Camacho-Pereira, J., Tarragó, M. G., et al. (2016). CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism. Cell Metabolism.

- Patsnap Synapse. (2024). What are CD38 inhibitors and how do they work?

- Aksoy, P., White, T. A., et al. (2006). CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions. Current Medicinal Chemistry.

- Longevity Box. (2025).

- Neurohacker Collective. (2019). What is CD38? An Exploration of NAD+ Consumption Uses and Functions of CD38. Qualia.

- NMN.com. (2020). CD38 Enzymes on Immune Cell Surfaces Drive Declining NAD⁺ Levels with Age. NMN.com.

- Trammell, S. A. J., & Brenner, C. (2017). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Molecular Biology.

- SpringerLink. (2017). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Springer.

- AboutNAD. (2016). NAD+ Metabolism: Energy Production, Signaling Pathways, and Therapeutic Potential: Review. AboutNAD.com.

- Rajman, L., Chwalek, K., & Sinclair, D. A. (2018). Therapeutic potential of NAD-boosting molecules: the in vivo evidence. Cell Metabolism.

- Nature Portfolio. (2025). The role of NAD+ metabolism and its modulation of mitochondria in aging and disease. npj Metabolic Health and Disease.

- Fang, E. F., Kassahun, H., et al. (2017). NAD+ metabolism and its roles in cellular processes during ageing.

- Martin, T. G., Corzo, K., et al. (2019).

- Braidy, N., Berg, J., et al. (2019). NAD+ Boosting as a Therapeutic. Frontiers in Molecular Biosciences.

- BenchChem. (2025).

- Sculpt Spa Las Vegas. (n.d.).

- Johnson, S., & Imai, S. I. (2018). NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy. The Journal of Biochemistry.

- ProHealth. (n.d.). Measure NAD+ Levels: How to Track Cellular Energy and Aging. ProHealth Longevity.

- D'Souza, P., & Bonini, M. G. (2021). NAD+ Metabolism in Cardiac Health, Aging, and Disease.

- Zhao, Y., et al. (2019). Illuminating NAD+ Metabolism in Live Cells and In Vivo Using a Genetically Encoded Fluorescent Sensor. Cell Metabolism.

- Rare Cancer News. (2019). CD38 Inhibitors. Rare Cancer News.

- Tarragó, M. G., & Chini, E. N. (2018). Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. Bio-protocol.

- Ovid. (2020). NAD+ metabolism and retinal degeneration (Review). Experimental and Therapeutic Medicine.

- ResearchGate. (n.d.). NAD+-based modulation strategies with neuroprotective potential.

- ResearchGate. (2024). What is the most accurate method to measure intracellular NAD level?

- BellBrook Labs. (n.d.). Enzolution™ CD38 Assay System. BellBrook Labs.

- ResearchGate. (2019). (PDF) Illuminating NAD+ Metabolism in Live Cells and In Vivo Using a Genetically Encoded Fluorescent Sensor.

- Biomedical Research Service Center. (n.d.). CD38 Assay Kit. BRSC.

- ResearchGate. (2016). Different methods to quantify CD38 expression in different cell lines...

- Abcam. (n.d.). CD38 Activity Assay Kit (Fluorometric) (ab284540). Abcam.

- Verdin, E. (2019). NAD+ metabolism as a target for metabolic health: have we found the silver bullet? Diabetologia.

- Tarragó, M. G., Chini, C. C. S., et al. (2018). A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline. Cell Metabolism.

- CymitQuimica. (n.d.). N-BENZYL-5-BROMO-NICOTINAMIDE. CymitQuimica.

- Graeff, R., et al. (2001). Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues. Biochemical Journal.

- Cantó, C., & Auwerx, J. (2009).

- Axon Medchem. (n.d.). CD38 inhibitor compound 78c. Axon Medchem.

- Lin, J. B., & Guarente, L. (2016).

- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.

- ResearchGate. (2025). (PDF) The role of NAD+ metabolism and its modulation of mitochondria in aging and disease.

- PubMed. (2022). Inhibition of CD38 and supplementation of nicotinamide riboside ameliorate lipopolysaccharide-induced microglial and astrocytic neuroinflammation by increasing NAD.

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. qualialife.com [qualialife.com]

- 10. CD38 Enzymes on Immune Cells Drive NAD+ Decline [nad.com]

- 11. researchgate.net [researchgate.net]

- 12. axonmedchem.com [axonmedchem.com]

- 13. Therapeutic Opportunities with Pharmacological Inhibition of CD38 with Isatuximab - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rarecancernews.com [rarecancernews.com]

- 15. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. goldmanlaboratories.com [goldmanlaboratories.com]

- 17. researchgate.net [researchgate.net]

- 18. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of CD38 and supplementation of nicotinamide riboside ameliorate lipopolysaccharide-induced microglial and astrocytic neuroinflammation by increasing NAD - PubMed [pubmed.ncbi.nlm.nih.gov]

N-benzyl-5-bromonicotinamide: A Candidate for Next-Generation PARP Inhibition

A Technical Guide for Preclinical Evaluation

Executive Summary

Poly(ADP-ribose) polymerase (PARP) inhibitors have fundamentally altered the treatment landscape for cancers harboring deficiencies in homologous recombination (HR) repair, most notably those with BRCA1/2 mutations.[1][2] By exploiting the principle of synthetic lethality, these drugs prevent the repair of DNA single-strand breaks, leading to the formation of cytotoxic double-strand breaks during replication that cannot be resolved in HR-deficient cells.[2][3] The clinical success of first-generation PARP inhibitors is, however, tempered by challenges of acquired resistance and dose-limiting toxicities, which stem in part from off-target effects and interactions with other PARP family members.[1][4]

This guide introduces N-benzyl-5-bromonicotinamide as a promising, yet uncharacterized, candidate for PARP inhibition. Its core structure is based on a nicotinamide scaffold, the essential pharmacophore for competitive binding to the NAD+ pocket of PARP enzymes.[5][6] This structural foundation makes it a rational starting point for investigation. We hypothesize that the N-benzyl and 5-bromo substitutions can be optimized to enhance potency, selectivity, and the crucial "PARP trapping" phenomenon, where the inhibitor locks the enzyme onto DNA, a key driver of cytotoxicity.[5][7]

This document serves as a comprehensive technical roadmap for the preclinical evaluation of this compound. Authored from the perspective of a senior application scientist, it provides not just the protocols, but the causal logic behind each experimental choice. We will proceed through a phased approach, from initial biochemical characterization and cell-based efficacy studies to in vivo validation, establishing a self-validating system to rigorously assess its potential as a next-generation PARP inhibitor.

Chapter 1: The Scientific Rationale for Investigating this compound

The Central Role of PARP1 in the DNA Damage Response

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that acts as a first responder to DNA damage, particularly single-strand breaks (SSBs).[5] Upon detecting a break via its zinc-finger domains, PARP1 becomes catalytically active.[8] It utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins near the damage site, such as histones.[5][8][9] This process, known as PARylation, creates a negatively charged scaffold that recruits the machinery of the base excision repair (BER) pathway to resolve the damage.[8]

The Principle of Synthetic Lethality: An Achilles' Heel for HR-Deficient Cancers

While PARP1 is essential for SSB repair, cancer cells with mutations in BRCA1 or BRCA2 genes are deficient in a major DNA double-strand break (DSB) repair pathway called homologous recombination (HR).[2] This deficiency creates a specific vulnerability. When PARP is inhibited, SSBs go unrepaired. During DNA replication, these unrepaired SSBs collapse the replication fork, creating DSBs.[2][3] In a healthy cell, the HR pathway would efficiently repair these DSBs. However, in an HR-deficient cancer cell, these breaks cannot be repaired, leading to genomic instability and ultimately, cell death.[7] This concept, where the loss of either PARP function or HR function is tolerable, but the loss of both is lethal, is known as synthetic lethality.[5]

Structural Analysis of this compound: A Plausible Candidate

All clinically approved PARP inhibitors are competitive inhibitors that mimic the nicotinamide portion of the NAD+ substrate.[5][8] They fit into the nicotinamide-binding pocket within the catalytic domain of PARP1/2. The core of our candidate molecule, this compound, is the nicotinamide ring system itself. This provides a strong rationale for its potential to bind to the PARP active site.

-

Nicotinamide Core: This is the foundational pharmacophore expected to form key hydrogen bonds and π-π stacking interactions within the active site, similar to NAD+ and other known inhibitors.[6][8]

-

N-benzyl Group: This hydrophobic moiety can potentially occupy adjacent pockets, enhancing binding affinity and influencing selectivity between different PARP family members.

-

5-bromo Substituent: The bromine atom is an electron-withdrawing group that can alter the electronic properties of the nicotinamide ring and potentially form halogen bonds or other specific interactions within the active site, further tuning potency and trapping efficiency.

The evaluation of this candidate is therefore a logical exploration of a novel chemical space built upon a proven pharmacophore.

Chapter 2: Phase 1 - In Vitro Biochemical Characterization

The initial phase of evaluation is designed to answer two fundamental questions: Does this compound directly inhibit PARP1/2 enzymatic activity? And how effectively does it trap PARP1 on DNA? These biochemical assays provide the cleanest assessment of direct target engagement, free from the complexities of a cellular environment.

Protocol 2.2.1: PARP1/2 Enzymatic Inhibition Assay (ELISA-based)

-

Causality: This assay provides a direct measure of the candidate's ability to inhibit the catalytic function of PARP1 and PARP2. By quantifying the reduction in PAR chain formation, we can determine a precise IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), which is the primary metric for inhibitory potency.[3][7]

-

Methodology:

-

Plate Coating: Coat a 96-well high-binding plate with histone H1 protein overnight at 4°C. Wash wells with a phosphate-buffered saline solution containing Tween 20 (PBST).

-

Inhibitor Preparation: Perform a serial dilution of this compound (e.g., from 1 µM to 0.1 nM) in assay buffer. Include a "no inhibitor" control and a "no enzyme" background control.

-

Reaction Initiation: Add recombinant human PARP1 or PARP2 enzyme, biotinylated NAD+, and activated DNA to each well containing the diluted inhibitor.

-

Incubation: Incubate the plate for 1 hour at room temperature to allow the PARylation reaction to proceed.

-

Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP (Horseradish Peroxidase) conjugate, which will bind to the biotinylated PAR chains formed on the histones.[3] Incubate for 1 hour.

-

Signal Generation: After a final wash, add a chemiluminescent HRP substrate.[10]

-

Data Acquisition: Immediately read the luminescent signal using a microplate reader.

-

Analysis: Subtract background, normalize the data to the "no inhibitor" control, and plot the percent inhibition versus inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

-

Protocol 2.2.2: PARP1 Trapping Assay (Fluorescence Polarization)

-

Causality: The clinical efficacy of PARP inhibitors is strongly correlated with their ability to trap PARP on DNA, which is often more cytotoxic than catalytic inhibition alone.[5] This assay is crucial because it differentiates candidates that are merely catalytic inhibitors from those that are potent PARP trappers, a feature associated with greater anti-tumor activity.[5]

-

Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing a 5'-fluorescein-labeled DNA duplex, recombinant PARP1 enzyme, and NAD+.

-

Inhibitor Addition: Add serial dilutions of this compound to the wells of a black, low-volume 384-well plate.

-

Reaction: Add the PARP1/DNA/NAD+ mixture to the wells.

-

Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the fluorescence polarization (FP) signal using a microplate reader equipped with appropriate filters. In the absence of a trapping inhibitor, PARP1 binds and releases from the DNA, resulting in a low FP signal. A potent trapping inhibitor will "lock" the large PARP1 enzyme onto the small fluorescent DNA probe, causing it to tumble more slowly in solution and thus increasing the FP signal.[3]

-

Analysis: Plot the change in FP signal against the inhibitor concentration and fit the curve to determine the EC50 for PARP trapping.

-

Data Interpretation and Benchmarking

The data generated will be benchmarked against well-characterized clinical PARP inhibitors to contextualize the candidate's profile.

Table 1: Hypothetical In Vitro Biochemical Profile

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1 Trapping EC50 (nM) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Olaparib (Reference) | ~1-5 | ~1-5 | ~20-50 |

| Talazoparib (Reference) | ~0.5-1.5 | ~0.5-1.5 | ~1-5 |

| Veliparib (Reference) | ~2-5 | ~1-4 | >1000 |

Reference values are approximate and compiled from literature to serve as a benchmark.[11][12]

A successful candidate would ideally exhibit low nanomolar IC50 values for PARP1/2 and a potent trapping EC50, comparable to or exceeding that of Olaparib or Talazoparib. High selectivity for PARP1 over PARP2 could also be a desirable trait to potentially reduce hematological toxicities.[4]

Chapter 3: Phase 2 - Cell-Based Efficacy and Target Engagement

After confirming direct biochemical activity, the next critical phase is to determine if this compound can engage its target within a complex cellular environment and elicit the desired biological effect: selective killing of HR-deficient cancer cells.

Experimental Design: The Power of Isogenic Cell Line Pairs

To rigorously validate the principle of synthetic lethality, the ideal experimental system is an isogenic cell line pair. This involves using a cancer cell line and its genetically engineered counterpart where a key HR gene (like BRCA2) has been knocked out or restored.[13] This design ensures that any differential cytotoxicity is directly attributable to the HR status and not other genetic variations, providing a self-validating system for the mechanism of action.

Protocol 3.3.1: Cellular PARP Inhibition Assay

-

Causality: This assay confirms that the compound can penetrate the cell membrane and inhibit PARP activity at its intracellular target. It directly measures target engagement.

-

Methodology:

-

Cell Culture: Seed cells (e.g., HeLa or a relevant cancer line) in a 96-well plate and allow them to adhere.

-

Treatment: Treat cells with a dose range of this compound for 1-4 hours.

-

DNA Damage Induction (Optional but Recommended): To amplify the signal, induce DNA damage with a short pulse of an alkylating agent like H2O2 or MMS to stimulate PARP activity.

-

Lysis: Wash cells and lyse them with a suitable lysis buffer.

-

ELISA: Quantify PAR levels in the lysate using a commercial ELISA kit.[7] This typically involves capturing PARylated proteins on an anti-PAR antibody-coated plate and detecting with a secondary antibody system.

-

Analysis: Determine the IC50 for cellular PARP inhibition.

-

Protocol 3.3.2: Cell Viability Assay

-

Causality: This is the definitive assay for demonstrating synthetic lethality. A successful candidate must show significantly greater cytotoxicity in the HR-deficient cell line compared to its HR-proficient counterpart.

-

Methodology:

-

Cell Seeding: Seed both the HR-proficient (e.g., DLD-1 BRCA2+/+) and HR-deficient (DLD-1 BRCA2-/-) cells into 96-well plates at an appropriate density.

-

Treatment: The following day, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the cells for an extended period (e.g., 72-120 hours) to allow for cell division and the accumulation of lethal DNA damage.

-

Viability Measurement: Measure cell viability using an ATP-based assay like CellTiter-Glo.[7] The amount of ATP is directly proportional to the number of metabolically active, viable cells.

-

Analysis: Calculate the IC50 for cell viability in each cell line. A large differential between the two cell lines confirms synthetic lethality.

-

Protocol 3.3.3: DNA Damage Response (γH2AX Foci Formation)

-

Causality: This assay visualizes the mechanistic underpinning of synthetic lethality. The accumulation of DSBs, marked by the phosphorylation of histone H2AX (γH2AX), is the direct cause of cell death in this context.[7] We expect to see a significant, dose-dependent increase in γH2AX foci specifically in the HR-deficient cells treated with our candidate.

-

Methodology:

-

Cell Culture: Grow HR-proficient and HR-deficient cells on glass coverslips in a multi-well plate.

-

Treatment: Treat cells with the candidate inhibitor at concentrations around its viability IC50 for 24-48 hours.

-

Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100.

-

Immunostaining: Block non-specific binding with bovine serum albumin (BSA). Incubate with a primary antibody against phospho-Histone H2A.X (γH2AX). Follow with a fluorescently-labeled secondary antibody.[7] Stain the nuclei with DAPI.

-

Imaging: Mount the coverslips and acquire images using a fluorescence microscope.

-

Quantification: Use image analysis software to count the number of distinct γH2AX foci per nucleus.

-

Data Interpretation

The collective results from these assays will build a comprehensive picture of the candidate's cellular activity.

Table 2: Hypothetical Cell-Based Activity Profile

| Cell Line | HR Status | Viability IC50 (nM) | γH2AX Foci Count (at 100 nM) |

|---|---|---|---|

| DLD-1 BRCA2+/+ | Proficient | >1000 | <5 |

| DLD-1 BRCA2-/- | Deficient | 15 | >50 |

A profile like the one above would be a strong indicator of a potent and specific synthetically lethal agent, justifying advancement to in vivo models.

Chapter 4: Phase 3 - Preclinical In Vivo Evaluation

The final preclinical step is to assess whether the promising in vitro and cell-based activity of this compound translates into anti-tumor efficacy in a living organism. This phase also provides initial insights into the compound's tolerability.

Model Selection: Patient-Derived Xenograft (PDX) Models

-

Causality: Standard cell line xenografts can be useful, but they often fail to recapitulate the heterogeneity and complexity of human tumors. Patient-Derived Xenograft (PDX) models, where tumor fragments from a patient are directly implanted into immunodeficient mice, better reflect the original tumor's architecture, genomic landscape, and treatment response.[14] Using a well-characterized PDX model from a patient with a BRCA1-mutant triple-negative breast cancer provides the highest fidelity model for this investigation.[15]

Protocol 4.3.1: Efficacy Study in a BRCA1-Mutant Breast Cancer PDX Model

-

Methodology:

-

Animal Acclimation: House immunodeficient mice (e.g., NSG mice) under standard conditions for one week.

-

Tumor Implantation: Subcutaneously implant small fragments of a BRCA1-mutant triple-negative breast cancer PDX into the flank of each mouse.

-

Tumor Growth: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound at two dose levels, Olaparib positive control).

-

Dosing: Administer the compounds via an appropriate route (e.g., oral gavage) daily for a set period (e.g., 21-28 days). The formulation and dose will be guided by preliminary pharmacokinetic studies.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

-

Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size, or at the end of the treatment period. Tumors are then excised for pharmacodynamic analysis (e.g., measuring PAR levels and γH2AX).

-

Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine significance.[11]

-

Data Interpretation

Table 3: Hypothetical In Vivo Efficacy in BRCA1-Mutant PDX Model

| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Growth Inhibition (%) | Body Weight Change (%) |

|---|---|---|---|

| Vehicle | - | 0% (Control) | +2% |

| This compound | 25 | TBD | TBD |

| This compound | 50 | TBD | TBD |

| Olaparib (Reference) | 50 | ~60% | -3% |

A successful outcome would be significant, dose-dependent tumor growth inhibition with minimal impact on body weight, indicating a favorable therapeutic window. Regression of tumors would be an exceptionally strong result.[14]

Chapter 5: Conclusion and Future Directions

This technical guide outlines a rigorous, phased, and mechanistically-driven pathway for the preclinical evaluation of this compound as a PARP inhibitor candidate. By progressing from fundamental biochemical assays to sophisticated cellular and in vivo models, this workflow is designed to build a comprehensive data package that validates (or invalidates) its potential with high confidence.

A successful progression through these phases would establish this compound as a viable clinical candidate. Future directions would then include:

-

Formal GLP Toxicology Studies: To fully characterize the safety profile in multiple species.

-

Combination Studies: Evaluating its synergy with chemotherapy (e.g., temozolomide, platinum agents) or other targeted agents like PI3K inhibitors.[16]

-

Investigation of Resistance Mechanisms: Using the developed cell models to understand how resistance might emerge and how it could be overcome.[1]

The structural simplicity and rational design of this compound make it an intriguing candidate. The systematic application of the principles and protocols described herein will definitively determine its place in the evolving landscape of targeted cancer therapy.

References

- Testing PARP Inhibitors Using a Murine Xenograft Model. Methods in Molecular Biology.

- Application Notes and Protocols: Cell-Based Assays for Testing Parp1-IN-11 Efficacy. Benchchem.

- Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology.

- Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences.

- PARP Assays. BPS Bioscience.

- Das, B. B., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One.

- PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017). Oncology Times.

- Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. ResearchGate.

- PARP assay for inhibitors. BMG LABTECH.

- Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed Central.

- Validation of PARP14 Inhibitor H10 in Animal Models: A Comparative Guide. Benchchem.

- Langelier, M. F., et al. (2018). PARP1: Structural Insights and Pharmacological Targets for Inhibition. Biomolecules.

- KSQ boosts PARP inhibition in animal models of ovarian and breast cancers with USP1 inhibitor. (2020). Fierce Biotech.

- Pilié, P. G., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers.

- Major structural interactions of known PARP inhibitors with the NAD + binding pocket. ResearchGate.

- Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PubMed.

- PARP assay kits. Cambridge Bioscience.

- Summary of inhibition measurements for PARPi with PARP1 and PARP2 and comparison to cell-based data. ResearchGate.

- Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research.

- The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived Xenografts Alone and in Combination with Carboplatin. National Institutes of Health.

Sources

- 1. annualreviews.org [annualreviews.org]

- 2. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived Xenografts Alone and in Combination with Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdlinx.com [mdlinx.com]

- 15. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fiercebiotech.com [fiercebiotech.com]

Structure-activity relationship of N-benzylnicotinamide derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship of N-benzylnicotinamide Derivatives

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological effects of N-benzylnicotinamide derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data cataloging to explain the causal relationships between molecular structure and biological function, grounded in established experimental evidence. We will explore the synthetic strategies, key molecular interactions, and target-specific optimizations that have established this scaffold as a versatile platform for enzyme inhibition.

Introduction: The Versatile N-benzylnicotinamide Scaffold

The N-benzylnicotinamide core structure is a compelling scaffold in medicinal chemistry, primarily because it mimics the nicotinamide portion of the essential cofactor nicotinamide adenine dinucleotide (NAD+)[1][2]. NAD+ is a critical substrate for numerous enzymes, including poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs), which are deeply involved in cellular processes like DNA repair, metabolic regulation, and stress responses[3][4].

By functionalizing the nicotinamide core with a benzyl group, researchers have created a class of molecules capable of competing with NAD+ for binding to the catalytic sites of these enzymes[5]. The benzyl moiety serves as a versatile probe, allowing for systematic modifications to explore hydrophobic pockets and other specific interactions within the enzyme's active site, thereby enhancing potency and tuning selectivity[6][7]. This has led to the development of potent inhibitors for various therapeutic targets, including cancer, neurodegenerative diseases, and infectious agents[5][8][9].

Core Molecular Architecture and Rationale for Derivatization

The foundational N-benzylnicotinamide structure provides three primary regions for chemical modification, each playing a distinct role in modulating biological activity. Understanding these regions is fundamental to rational drug design.

Caption: Core N-benzylnicotinamide scaffold highlighting key regions for modification.

-

Region A (Nicotinamide Core): This pyridyl ring is the primary pharmacophore, responsible for mimicking the native NAD+ substrate. The nitrogen atom in the pyridine ring often acts as a critical hydrogen bond acceptor, anchoring the inhibitor in the hinge region of the target enzyme's active site[6]. Substitutions on this ring can modulate electronic properties and provide additional interaction points.

-

Region B (Amide Linker): The amide bond provides structural rigidity and participates in hydrogen bonding. Its orientation influences the relative positioning of the nicotinamide and benzyl moieties. Replacing or modifying this linker can drastically alter binding modes and potency[7].

-

Region C (Benzyl Group): This phenyl ring and its substituents are key for achieving potency and selectivity. This region typically extends into a hydrophobic pocket, and modifications here can optimize van der Waals contacts, introduce new hydrogen bonds, or block unwanted off-target interactions.

General Synthetic Strategies

The synthesis of N-benzylnicotinamide derivatives is typically achieved through a straightforward amide coupling reaction. The most common approach involves activating the carboxylic acid of a nicotinic acid derivative and reacting it with a corresponding benzylamine. This robust methodology allows for extensive diversification at both the nicotinamide and benzyl positions.

Caption: A generalized workflow for the synthesis of N-benzylnicotinamide derivatives.

Experimental Protocol 1: General Synthesis of a Substituted N-benzylnicotinamide

This protocol describes the synthesis of N-(4-chlorobenzyl)nicotinamide as a representative example.

-

Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve nicotinic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Acid Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature for 20 minutes until the acid is fully activated.

-

Amine Addition: Add 4-chlorobenzylamine (1.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry[10].

Target-Specific Structure-Activity Relationships

The true utility of the N-benzylnicotinamide scaffold is revealed when examining its SAR against specific enzyme families.

Sirtuin (SIRT) Inhibitors

Sirtuins, particularly SIRT2, have emerged as promising targets for neurodegenerative diseases like Parkinson's and Huntington's[7][8]. N-benzylnicotinamide derivatives have been developed into highly potent and selective SIRT2 inhibitors.

-

Core Scaffold: A key breakthrough was the development of 5-((3-amidobenzyl)oxy)nicotinamides[11]. This scaffold positions the nicotinamide head in the NAD+ binding pocket, while the benzyloxy linker and terminal amide group probe adjacent regions.

-

Benzyl Group Modifications (Region C): For the related 3-(benzylsulfonamido)benzamide scaffold, replacing the sulfonamide with a more metabolically stable thioether linkage maintained or improved potency. Analogs with this thioether linkage were identified as potent and selective SIRT2 inhibitors[7].

-

Constrained Analogs: Introducing conformational rigidity by creating constrained analogs can significantly enhance potency. For 5-((3-amidobenzyl)oxy)nicotinamides, incorporating a five- or six-membered ring between the benzyl group and the amide nitrogen led to a substantial increase in activity. Notably, the (S)-isomer 19c showed a SIRT2 IC₅₀ of 64 nM, representing a more than 3-fold improvement over its unconstrained counterpart and over 1500-fold selectivity against SIRT1 and SIRT3[12]. This highlights the importance of pre-organizing the molecule into its optimal binding conformation.

Caption: Competitive inhibition of SIRT2 by an N-benzylnicotinamide derivative.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Early PARP inhibitors were designed as structural mimics of nicotinamide[5]. The N-benzylnicotinamide scaffold fits this paradigm, with the benzyl group extending into the adenine-ribose binding pocket to enhance affinity.

-

Nicotinamide Mimicry: The core nicotinamide provides the essential pharmacophore that interacts with key residues (like Gly863 and Ser904 in PARP1) in the enzyme's active site[13].

-

Benzyl Group Interactions: The benzyl group stacks with aromatic residues, such as Tyr907 in PARP1, via pi-pi interactions, significantly contributing to binding affinity[13].

-